

What is Cy5.5-SE and its chemical properties

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Compound of Interest

Compound Name: Cy5.5-SE

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Cy5.5-SE: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the chemical properties, applications, and experimental protocols for **Cy5.5-SE**, a near-infrared fluorescent dye.

Introduction to Cy5.5-SE

Cyanine5.5 succinimidyl ester (**Cy5.5-SE**) is a reactive, near-infrared (NIR) fluorescent dye widely utilized in biological research for labeling proteins, antibodies, peptides, and other biomolecules.[1] Its succinimidyl ester (SE) functional group readily reacts with primary amines on target molecules to form stable covalent bonds.[2] The fluorescence emission of Cy5.5 in the NIR region of the spectrum offers significant advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence from biological samples.[3] This guide provides a comprehensive overview of the chemical properties of **Cy5.5-SE**, detailed experimental protocols for its use, and visual representations of common experimental workflows.

Chemical and Physical Properties

Cy5.5-SE is a member of the cyanine dye family, characterized by two nitrogen atoms connected by a polymethine bridge.[4] The specific properties of **Cy5.5-SE** can vary slightly between suppliers, primarily due to differences in the counter-ion and the degree of sulfonation which affects water solubility. The non-sulfonated form is typically soluble in organic solvents like DMSO and DMF, while sulfonated versions exhibit enhanced water solubility.[5]

General Chemical Properties

Property	Value	Source(s)
Synonyms	Cyanine5.5 NHS ester, Cy5.5 succinimidyl ester	[4]
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	[6]
Reactivity	Primary amines	[7]
Solubility	Soluble in DMSO, DMF	[6][8]
Storage	Store at -20°C, protect from light	[6][9]

Spectral Properties

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	~673-684 nm	[3][6][8]
Emission Maximum (λ_{em})	~694-710 nm	[3][6][10]
Extinction Coefficient (ϵ)	~190,000 - 209,000 M ⁻¹ cm ⁻¹	[6][8]
Quantum Yield (Φ)	~0.2 - 0.28	[6][8]
Closest Laser Line	680 nm	[8]

Experimental Protocols

Antibody Labeling with Cy5.5-SE

This protocol outlines the general steps for conjugating **Cy5.5-SE** to an antibody.

Materials:

- Antibody (in amine-free buffer, e.g., PBS)
- Cy5.5-SE**

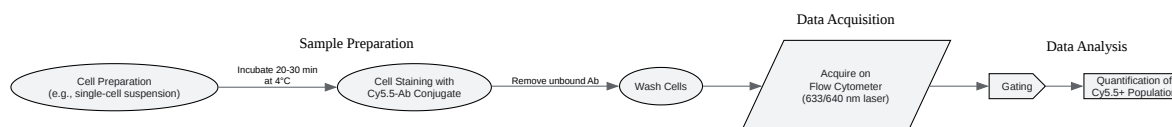
- Anhydrous DMSO or DMF
- Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
- Purification column (e.g., Sephadex G-25)
- Spectrophotometer

Procedure:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), dialyze the antibody against PBS.
 - Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[\[11\]](#)
- Dye Preparation:
 - Dissolve **Cy5.5-SE** in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[\[2\]](#)
- Conjugation Reaction:
 - Calculate the required volume of **Cy5.5-SE** solution. A molar ratio of 10:1 to 20:1 (dye:antibody) is a common starting point.[\[10\]](#)
 - Slowly add the **Cy5.5-SE** solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1 hour at room temperature, protected from light.[\[2\]](#)
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[\[11\]](#)
 - Collect the fractions containing the labeled antibody (the first colored band to elute).
- Characterization of the Conjugate:

- Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5.5 (~675 nm).
 - Protein Concentration (M) = $[A_{280} - (A_{675} \times CF)] / \epsilon_{\text{protein}}$
 - Dye Concentration (M) = $A_{675} / \epsilon_{\text{dye}}$
 - DOL = Dye Concentration / Protein Concentration
 - Where CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the supplier), $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody (e.g., $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG), and ϵ_{dye} is the molar extinction coefficient of Cy5.5.

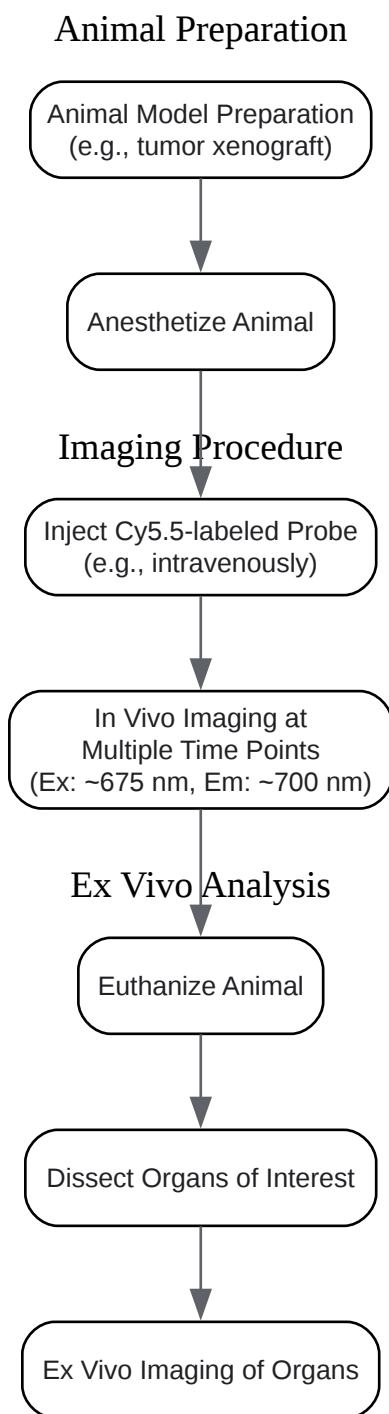
Experimental Workflow for Flow Cytometry



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Caption: Workflow for cell analysis using a Cy5.5-conjugated antibody in flow cytometry.

In Vivo Imaging Workflow

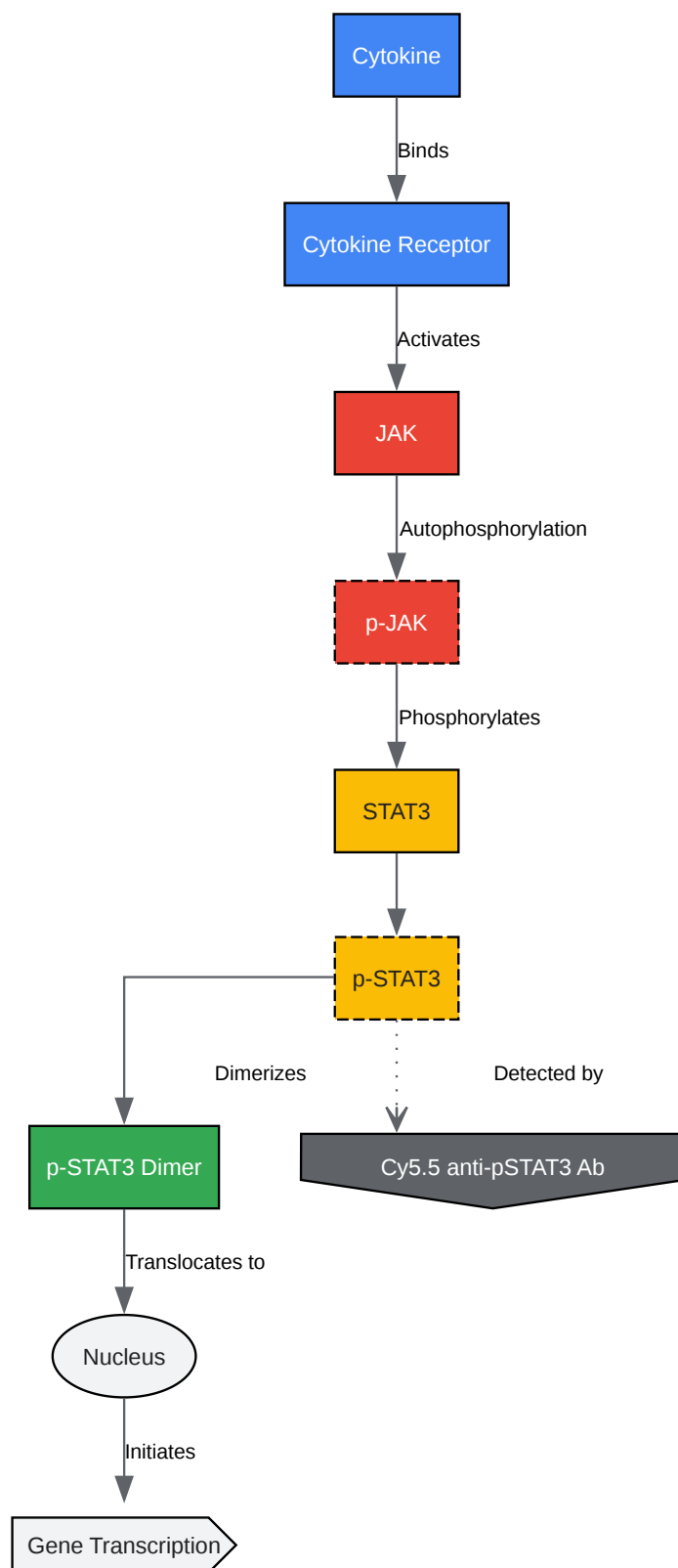


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Caption: General workflow for in vivo imaging using a Cy5.5-labeled probe.

Application Example: Signaling Pathway Analysis

Cy5.5-labeled antibodies can be used to analyze intracellular signaling pathways, such as the JAK-STAT pathway, by detecting phosphorylated proteins. For example, a Cy5.5-conjugated antibody against phosphorylated STAT3 (pSTAT3) can be used to quantify the activation of this pathway in response to stimuli.



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Caption: Simplified JAK-STAT signaling pathway with detection of pSTAT3 by a Cy5.5-labeled antibody.

Conclusion

Cy5.5-SE is a versatile and powerful tool for fluorescently labeling biomolecules for a wide range of applications, from cellular analysis by flow cytometry to in vivo imaging in animal models. Its near-infrared fluorescence properties provide high sensitivity and low background, making it an excellent choice for demanding imaging applications. By following the detailed protocols and understanding the chemical properties outlined in this guide, researchers can effectively utilize **Cy5.5-SE** to advance their scientific discoveries.

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